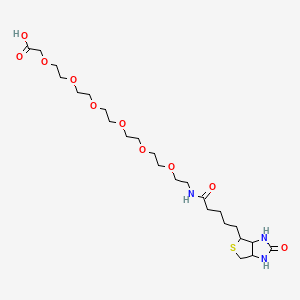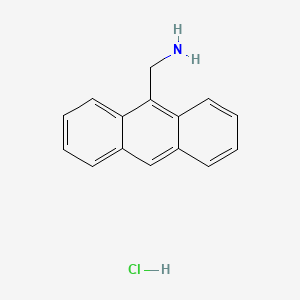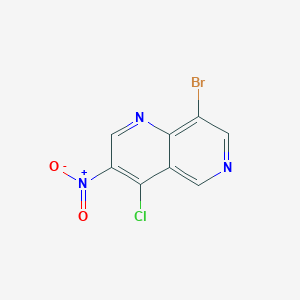![molecular formula C15H22O3 B12310627 2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)
2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-6-(7-metil-2,3-dioxabiciclo[2.2.2]oct-7-en-5-il)hept-2-en-4-ona es un complejo compuesto orgánico que presenta una estructura bicíclica con átomos de oxígeno integrados en el sistema cíclico. Este compuesto destaca por sus propiedades estructurales únicas, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-6-(7-metil-2,3-dioxabiciclo[2.2.2]oct-7-en-5-il)hept-2-en-4-ona generalmente implica una serie de reacciones orgánicas. Un método común es la reacción de Diels-Alder, que se utiliza para formar la estructura bicíclica. Esta reacción implica la reacción de un furano con un dienófilo olefínico o acetilénico . Las condiciones de reacción a menudo incluyen el uso de un solvente como el tolueno y un catalizador para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones de Diels-Alder a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-6-(7-metil-2,3-dioxabiciclo[2.2.2]oct-7-en-5-il)hept-2-en-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos según el agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden conducir a la formación de compuestos más simples al descomponer la estructura bicíclica.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno de los grupos funcionales es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas específicas, solventes y catalizadores.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
2-Metil-6-(7-metil-2,3-dioxabiciclo[2.2.2]oct-7-en-5-il)hept-2-en-4-ona tiene varias aplicaciones en la investigación científica:
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y la unión a proteínas.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de polímeros y otros materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 2-Metil-6-(7-metil-2,3-dioxabiciclo[2.2.2]oct-7-en-5-il)hept-2-en-4-ona ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. La estructura bicíclica del compuesto le permite encajar en sitios de unión específicos, influyendo en las vías bioquímicas y los procesos celulares . Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
2,3-Dioxabiciclo[2.2.2]oct-5-eno: Este compuesto comparte una estructura bicíclica similar, pero carece de los grupos metil y heptenona adicionales.
Derivados de biciclo[2.2.1]heptano: Estos compuestos tienen un marco bicíclico similar, pero difieren en la disposición de los átomos y los grupos funcionales.
Singularidad
Lo que distingue a 2-Metil-6-(7-metil-2,3-dioxabiciclo[2.2.2]oct-7-en-5-il)hept-2-en-4-ona es su combinación específica de grupos funcionales y la presencia de la estructura dioxabiciclo. Esta disposición única le confiere propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones especializadas en investigación e industria.
Propiedades
IUPAC Name |
2-methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAPHUQMIHETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)



![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)



![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)



![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
